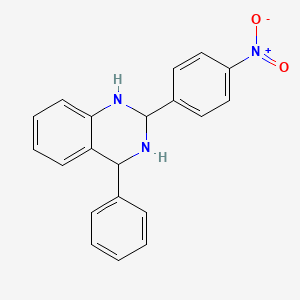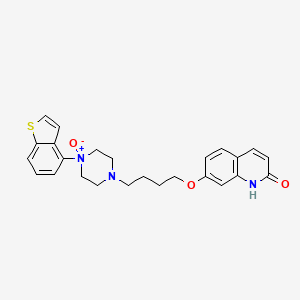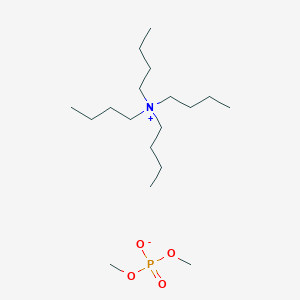
2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is an organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a nitrophenyl group at the second position and a phenyl group at the fourth position of the tetrahydroquinazoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline typically involves a multi-step process. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 4-nitrobenzaldehyde and aniline in the presence of a catalyst can lead to the formation of the desired quinazoline derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Oxidation: Oxidative reactions can modify the tetrahydroquinazoline ring, potentially leading to the formation of quinazoline derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Reduction: 2-(4-Aminophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Quinazoline derivatives with modified functional groups.
科学研究应用
2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its structural similarity to bioactive quinazoline derivatives.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is largely dependent on its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinazoline ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
2-Phenyl-4-quinazolinone: Lacks the nitrophenyl group but shares the quinazoline core.
4-Nitroquinazoline: Contains the nitro group but differs in the substitution pattern.
4-Phenylquinazoline: Similar phenyl substitution but lacks the nitro group.
Uniqueness: 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is unique due to the presence of both nitrophenyl and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
属性
CAS 编号 |
84570-92-3 |
|---|---|
分子式 |
C20H17N3O2 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C20H17N3O2/c24-23(25)16-12-10-15(11-13-16)20-21-18-9-5-4-8-17(18)19(22-20)14-6-2-1-3-7-14/h1-13,19-22H |
InChI 键 |
CDOBMMKHTIVSFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(N2)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13840178.png)


![N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide](/img/structure/B13840206.png)
![5-(7-Methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13840208.png)



![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
